![molecular formula C17H14N2OS2 B5566397 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5566397.png)
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole
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Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives from isatin and 5,7-dibromoisatin has been reported . These compounds were characterized using IR, 1H NMR, MS, and elemental analysis .
Molecular Structure Analysis
The molecular formula of a similar compound, C 17 H 14 N 3 O 2 Cl, has been reported . The 1H- NMR (500 MHz, CDCl 3, δ ppm) values were also provided .
Chemical Reactions Analysis
The susceptibility of isatin to attack by nucleophiles at C3 has resulted in the generation of a large number of 3-substituted isatins .
Physical And Chemical Properties Analysis
The compound has a yield of 89% and a melting point of 211–213°C . The FT-IR (ν max/ cm −1) values and ESI-MS (m/z, %) values were also provided .
Scientific Research Applications
Antiviral Applications
Indole derivatives have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The presence of the indole moiety in “2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone” suggests that it may also possess antiviral properties, potentially offering a new avenue for the development of antiviral drugs.
Anticancer Applications
Indoles are known to play a role in cancer treatment due to their ability to interfere with cell proliferation and induce apoptosis in cancer cells . The dual nature of the compound, with both indole and benzothiazole groups, might enhance its potential as a chemotherapeutic agent.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c20-16(19-10-9-12-5-1-3-7-14(12)19)11-21-17-18-13-6-2-4-8-15(13)22-17/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIYMPLXVKDCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone |
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